2-Bromo-5,6-dichloro-3-nitropyrazine
Description
2-Bromo-5,6-dichloro-3-nitropyrazine is a heterocyclic aromatic compound belonging to the pyrazine family, characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 2. Its molecular formula is C₄HBrCl₂N₃O₂, with substituents at positions 2 (bromo), 5 and 6 (chloro), and 3 (nitro). This compound’s structural complexity and electron-withdrawing groups (e.g., nitro, halogens) make it a valuable intermediate in pharmaceutical and agrochemical synthesis, particularly in the development of antiviral and antimicrobial agents .
Properties
CAS No. |
87591-67-1 |
|---|---|
Molecular Formula |
C4BrCl2N3O2 |
Molecular Weight |
272.87 g/mol |
IUPAC Name |
2-bromo-5,6-dichloro-3-nitropyrazine |
InChI |
InChI=1S/C4BrCl2N3O2/c5-1-4(10(11)12)9-3(7)2(6)8-1 |
InChI Key |
MKERPFRZIFOXTG-UHFFFAOYSA-N |
SMILES |
C1(=C(N=C(C(=N1)Cl)Cl)Br)[N+](=O)[O-] |
Canonical SMILES |
C1(=C(N=C(C(=N1)Cl)Cl)Br)[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Structural Comparison of Pyrazine Derivatives
Key Observations :
- Substituent Positioning: The placement of bromine and chlorine significantly impacts reactivity.
- Electronic Effects : Nitro groups increase ring electron deficiency, favoring reactions like Suzuki-Miyaura coupling, whereas amine groups (e.g., in 5-bromo-6-chloropyrazin-2-amine) facilitate hydrogen bonding in biological systems .
- Biological Activity: this compound derivatives (e.g., BDCRB) show potent antiviral activity against cytomegalovirus, while nicotinohydrazide analogs (e.g., 6-bromo-2’-(2-chlorobenzylidene)nicotinohydrazide) demonstrate antimicrobial effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
